molecular formula C15H10Cl2O3 B2854375 3-[2-(2,4-Dichlorophenoxy)phenyl]acrylic acid CAS No. 86308-90-9

3-[2-(2,4-Dichlorophenoxy)phenyl]acrylic acid

Cat. No.: B2854375
CAS No.: 86308-90-9
M. Wt: 309.1 g/mol
InChI Key: WJSWWRWWSHTCGS-UHFFFAOYSA-N
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Description

“3-[2-(2,4-Dichlorophenoxy)phenyl]acrylic acid” is a chemical compound with the molecular formula C15H10Cl2O3 . It has a molecular weight of 309.14 and 311.16 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a melting point of 104 - 107 . It has a molecular weight of 309.14 and 311.16 .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[2-(2,4-Dichlorophenoxy)phenyl]acrylic acid involves the reaction of 2,4-dichlorophenol with phenylacetic acid to form 2-(2,4-dichlorophenoxy)phenylacetic acid, which is then converted to the final product through a decarboxylation reaction.", "Starting Materials": [ "2,4-dichlorophenol", "phenylacetic acid", "sodium hydroxide", "sodium bicarbonate", "acetic anhydride", "sulfuric acid", "ethanol" ], "Reaction": [ "Step 1: Dissolve 2,4-dichlorophenol (1.0 eq) and phenylacetic acid (1.1 eq) in ethanol and add sodium hydroxide (1.2 eq). Heat the mixture at reflux for 6 hours.", "Step 2: Cool the mixture and acidify with sulfuric acid. Extract the product with ethyl acetate and wash with water.", "Step 3: Combine the organic layers and evaporate the solvent to obtain 2-(2,4-dichlorophenoxy)phenylacetic acid.", "Step 4: Dissolve 2-(2,4-dichlorophenoxy)phenylacetic acid in acetic anhydride and add sodium bicarbonate. Heat the mixture at reflux for 2 hours.", "Step 5: Cool the mixture and extract the product with ethyl acetate. Wash with water and dry over sodium sulfate.", "Step 6: Evaporate the solvent to obtain 3-[2-(2,4-Dichlorophenoxy)phenyl]acrylic acid." ] }

86308-90-9

Molecular Formula

C15H10Cl2O3

Molecular Weight

309.1 g/mol

IUPAC Name

3-[2-(2,4-dichlorophenoxy)phenyl]prop-2-enoic acid

InChI

InChI=1S/C15H10Cl2O3/c16-11-6-7-14(12(17)9-11)20-13-4-2-1-3-10(13)5-8-15(18)19/h1-9H,(H,18,19)

InChI Key

WJSWWRWWSHTCGS-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C=CC(=O)O)OC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)OC2=C(C=C(C=C2)Cl)Cl

solubility

not available

Origin of Product

United States

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